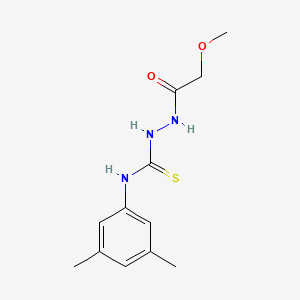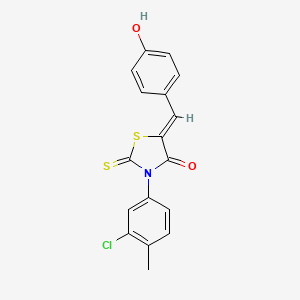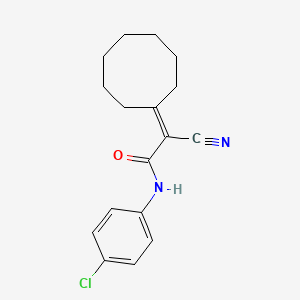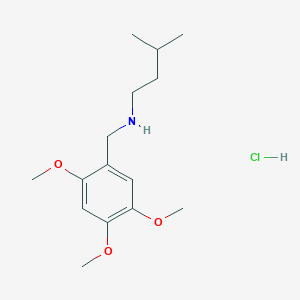
N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMMAH, is a chemical compound with potential applications in scientific research. It is a hydrazinecarbothioamide derivative that has been synthesized and studied for its biological properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood, but it has been reported to inhibit the activity of thiol-containing enzymes, such as glutathione S-transferase and thioredoxin reductase. N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. Additionally, N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been reported to modulate the expression of genes involved in cell cycle regulation and DNA damage response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been reported to inhibit the growth of fungi and bacteria, suggesting potential applications as an antimicrobial agent. Additionally, N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to modulate the expression of genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments. Its synthesis is relatively straightforward and can be optimized for yield and purity. N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is also relatively stable and can be stored for extended periods of time. However, N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has limited solubility in aqueous solutions, which can limit its use in biological assays. Additionally, N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Direcciones Futuras
There are several potential future directions for the study of N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. One area of research could focus on the optimization of the synthesis method to improve yield and purity. Additionally, further studies could investigate the mechanism of action of N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide and its potential applications in the treatment of neurodegenerative disorders. Finally, studies could explore the potential use of N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide as an antimicrobial agent and its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities, and has been shown to inhibit the growth of cancer cells in vitro. N-(3,5-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-9(2)6-10(5-8)13-12(18)15-14-11(16)7-17-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMLMCCFGCIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NNC(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-3-[(2-hydroxy-4-methylphenyl)amino]-2-propen-1-one](/img/structure/B4820189.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4820193.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4820198.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(dimethylamino)propyl]urea](/img/structure/B4820200.png)

![4-cyano-5-{[2-cyano-3-(1-ethyl-1H-pyrazol-4-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4820213.png)



![N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide](/img/structure/B4820241.png)
![ethyl ({5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4820244.png)

![5-(ethylthio)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820254.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4820263.png)